molecular formula C6H3Cl2N3 B2808320 3-Amino-4,6-dichloropicolinonitrile CAS No. 1073182-86-1

3-Amino-4,6-dichloropicolinonitrile

Cat. No.: B2808320
CAS No.: 1073182-86-1
M. Wt: 188.01
InChI Key: BLGLXCSAPQHZFU-UHFFFAOYSA-N
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Description

3-Amino-4,6-dichloropicolinonitrile is a heterocyclic compound with the molecular formula C6H3Cl2N3. It is a derivative of picolinonitrile, characterized by the presence of amino and dichloro substituents on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,6-dichloropicolinonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4,6-dichloropicolinonitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the substitution of chlorine atoms by the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,6-dichloropicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitrile derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Amino-4,6-dichloropicolinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Amino-4,6-dichloropicolinonitrile involves its interaction with specific molecular targets. The amino and dichloro substituents on the pyridine ring allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4,6-dichloropyridine: Similar structure but lacks the nitrile group.

    4,6-Dichloropicolinonitrile: Lacks the amino group.

    3-Amino-2,4,6-trichloropyridine: Contains an additional chlorine atom.

Uniqueness

3-Amino-4,6-dichloropicolinonitrile is unique due to the combination of amino and dichloro substituents on the pyridine ring along with the nitrile group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

3-Amino-4,6-dichloropicolinonitrile (ADPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing on recent research findings.

Chemical Structure and Synthesis

This compound is derived from the pyridine family of compounds. Its chemical structure includes two chlorine atoms and an amino group attached to a picolinonitrile backbone. The synthesis typically involves the reaction of 4,6-dichloropicolinic acid with appropriate reagents to yield the nitrile derivative.

Biological Activity Overview

The biological activity of ADPC has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on metabolic pathways associated with cancer cell proliferation.

1. Anticancer Properties

Recent studies have demonstrated that ADPC exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro experiments revealed that ADPC has a notable inhibitory effect on the growth of breast cancer cell lines (e.g., MDA-MB-231 and MCF-7). The IC50 values for these cell lines were reported as follows:
    • MDA-MB-231 : IC50 = 8.01 ± 0.5 μM
    • MCF-7 : IC50 = 16.20 ± 1.3 μM
      These values indicate that ADPC is more potent than Doxorubicin in certain assays, suggesting its potential as a lead compound for further development in cancer therapy .

The mechanism underlying the anticancer activity of ADPC involves the modulation of metabolic pathways critical for tumor growth. Specifically, it has been shown to influence proline metabolism, which is essential for sustaining cancer cell proliferation. By inhibiting enzymes involved in proline synthesis, ADPC may disrupt the metabolic reprogramming that supports tumor growth .

Case Studies

Several case studies have documented the effects of ADPC on specific cancer types:

  • Liver Cancer (HCC) : A study indicated that pharmacological inhibition of enzymes affected by ADPC led to reduced tumor growth in HCC mouse models, with a significant decrease in α-fetoprotein levels, a biomarker for liver cancer .
  • Non-Small Cell Lung Cancer (NSCLC) : In NSCLC models, the knockdown of target enzymes by ADPC resulted in suppressed cell proliferation and reduced tumor size, further supporting its role as a potential therapeutic agent .

Data Summary

Cell Line IC50 (μM) Comparison
MDA-MB-2318.01 ± 0.5More potent than Doxorubicin
MCF-716.20 ± 1.3More potent than Doxorubicin

Properties

IUPAC Name

3-amino-4,6-dichloropyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-5(8)11-4(2-9)6(3)10/h1H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGLXCSAPQHZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)C#N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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